molecular formula C8H10BrNO B1290342 2-(6-Bromopyridin-2-yl)propan-2-ol CAS No. 638218-78-7

2-(6-Bromopyridin-2-yl)propan-2-ol

Cat. No. B1290342
Key on ui cas rn: 638218-78-7
M. Wt: 216.07 g/mol
InChI Key: OXSDDDKLMCHNHF-UHFFFAOYSA-N
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Patent
US07932274B2

Procedure details

Add (bis(2-methoxyethyl)amino)sulfur trifluoride (2.05; mL, 11.11; mmol) dropwise to a cooled solution of 2-(6-bromo-pyridin-2-yl)-propan-2-ol (2; g, 9.26 mmol) in dichloromethane (46.3; mL) at −78° C. Upon addition, warm to room temperature and stir overnight. Add a saturated aqueous solution of sodium bicarbonate and stir until gas evolution stops. Filter through a 50; mL hydrophobic IST Phase Separator Frit®, concentrate and purify by silica gel chromatography, gradient eluting from 3:97; to 5:95; and then to 10:90; using dichloromethane:iso-hexane to give the title compound as a colorless liquid (5.13; g, 71%). 1H NMR (CDCl3) δ 1.66; (s, 3H), 1.73; (s, 3H), 7.37; (dd, 2H), 7.53; (m, 2H). 19F NMR (CDCl3) δ-143.37; (s, 1F).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.26 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
COCCN(S(F)(F)[F:11])CCOC.[Br:14][C:15]1[N:20]=[C:19]([C:21](O)([CH3:23])[CH3:22])[CH:18]=[CH:17][CH:16]=1.C(=O)(O)[O-].[Na+]>ClCCl>[CH3:17][CH2:18][CH2:19][CH:21]([CH3:23])[CH3:22].[Br:14][C:15]1[CH:16]=[CH:17][CH:18]=[C:19]([C:21]([F:11])([CH3:23])[CH3:22])[N:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN(CCOC)S(F)(F)F
Name
Quantity
9.26 mmol
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon addition
STIRRING
Type
STIRRING
Details
stir until gas evolution
FILTRATION
Type
FILTRATION
Details
Filter through a 50
CONCENTRATION
Type
CONCENTRATION
Details
mL hydrophobic IST Phase Separator Frit®, concentrate
CUSTOM
Type
CUSTOM
Details
purify by silica gel chromatography
WASH
Type
WASH
Details
gradient eluting from 3:97

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
BrC1=NC(=CC=C1)C(C)(C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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